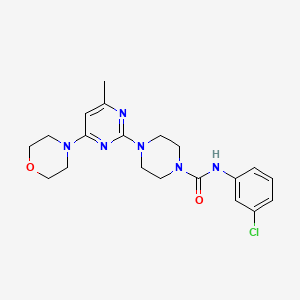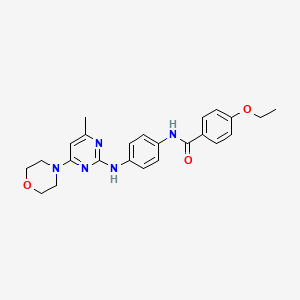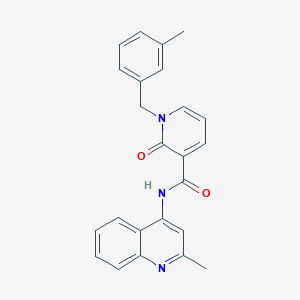
1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of carbazoles
Vorbereitungsmethoden
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with various reagents under specific conditions. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde can react with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst to form intermediate compounds, which are then treated with manganese dioxide at room temperature in acetone to yield the desired product .
Analyse Chemischer Reaktionen
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, manganese dioxide, and phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with manganese dioxide typically results in the formation of thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of heterocyclic compounds. In biology and medicine, it is investigated for its potential antiproliferative, cytotoxic, and antimicrobial activities. Additionally, it has applications in the development of optoelectronic and polymeric materials .
Wirkmechanismus
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, which plays a crucial role in regulating cell growth and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE include other carbazole derivatives such as N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine and 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H29N3O3S |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
1-benzylsulfonyl-N-(9-ethylcarbazol-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C27H29N3O3S/c1-2-30-25-13-7-6-12-23(25)24-17-22(14-15-26(24)30)28-27(31)21-11-8-16-29(18-21)34(32,33)19-20-9-4-3-5-10-20/h3-7,9-10,12-15,17,21H,2,8,11,16,18-19H2,1H3,(H,28,31) |
InChI-Schlüssel |
HHPRHRUZHWKPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11245822.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11245836.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245844.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11245856.png)
![N-(2,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245882.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline](/img/structure/B11245884.png)
![1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11245886.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245889.png)


